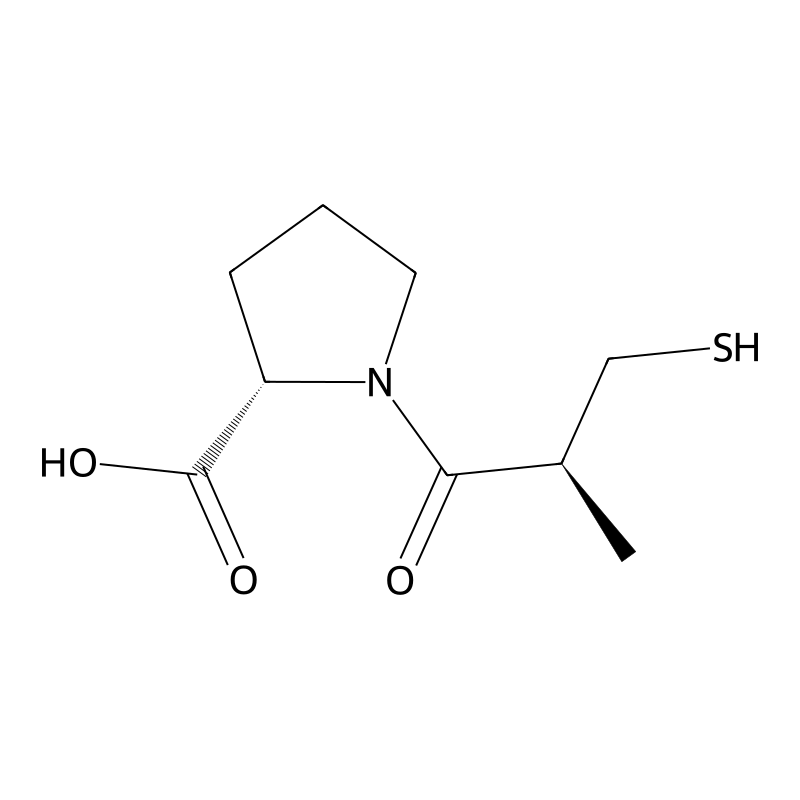

Captopril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely soluble in water (approximately 160 mg/mL)

Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate

4.52e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Captopril is a foundational, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor characterized by its direct enzymatic activity and exceptionally high aqueous solubility . Unlike later-generation dicarboxylate ACE inhibitors, captopril features a highly reactive free thiol (-SH) group, which not only drives its potent zinc-chelating mechanism in pharmacological models but also establishes it as a premium capping ligand in the synthesis of atomically precise metal nanoclusters [1]. For procurement professionals and process chemists, captopril represents a dual-utility compound: a direct-acting non-prodrug standard for in vitro assays and a structurally critical precursor for advanced nanomaterials, provided its pH-dependent oxidative profile is properly managed .

Substituting captopril with other in-class ACE inhibitors, such as enalapril or lisinopril, fundamentally compromises both pharmacological and material science workflows. In biological assays, enalapril is a prodrug that requires in vivo ester hydrolysis to become active, meaning it will yield false negatives in cell-free in vitro screening where captopril acts directly . In materials science, substituting captopril with standard biological thiols like glutathione (GSH) during gold nanocluster synthesis results in significantly lower thermal stability of the final nanomaterial[1]. Furthermore, captopril's unique degradation pathway—rapidly oxidizing to captopril disulfide at pH levels above 4.0—requires specific handling and chelating protocols that are entirely unnecessary for non-sulfhydryl analogs [2].

Direct In Vitro Assay Suitability: Active Compound vs. Prodrug

When sourcing ACE inhibitors for cell-free enzymatic assays, the metabolic state of the compound is critical. Captopril is a directly active inhibitor that potently blocks porcine kidney ACE with an IC50 of approximately 21 nM in vitro . In contrast, its most common procurement substitute, enalapril, is an inactive prodrug that requires hepatic esterase cleavage to form enalaprilat before it can inhibit the enzyme. Using enalapril in direct biochemical assays will result in complete failure to inhibit the target.

| Evidence Dimension | In vitro ACE Inhibition (IC50) |

| Target Compound Data | Captopril: ~21 nM (Directly active) |

| Comparator Or Baseline | Enalapril: Inactive in vitro (Prodrug) |

| Quantified Difference | Absolute difference in direct assay viability |

| Conditions | Cell-free in vitro enzymatic assay (pH 8.3, 37°C) |

Buyers sourcing reference standards for direct biochemical screening must procure captopril (or the pre-cleaved enalaprilat) to avoid false-negative assay results.

Nanomaterial Ligand Superiority: Thermal Stability of Au25 Nanoclusters

In the synthesis of atomically precise gold nanoclusters (Au25), the choice of the thiolate capping agent dictates the physical resilience of the resulting material. While glutathione (GSH) is a common biological thiol used for this purpose, captopril-capped nanoclusters, Au25(Capt)18, exhibit significantly higher thermal stability than their glutathione-capped counterparts, Au25(SG)18, while maintaining excellent water solubility and enabling two-photon absorption[1].

| Evidence Dimension | Nanocluster Thermal Stability |

| Target Compound Data | Au25(Capt)18: High thermal stability |

| Comparator Or Baseline | Au25(SG)18 (Glutathione-capped): Lower thermal stability |

| Quantified Difference | Significant improvement in thermal degradation resistance |

| Conditions | Aqueous solution, two-photon photodynamic therapy models |

For materials scientists synthesizing photoactive gold nanoclusters, procuring captopril as the capping ligand yields a more robust, thermally stable product than standard glutathione.

Formulation Processability: pH-Dependent Oxidative Degradation

Captopril's free sulfhydryl group makes it highly susceptible to transition-metal catalyzed free radical oxidation, forming captopril disulfide. Experimental stability models demonstrate that captopril exhibits maximum stability at a pH below 4.0[1]. As the pH increases above 4.0, the rate of oxidative degradation accelerates significantly, shifting from first-order to zero-order kinetics depending on oxygen partial pressure and trace metal (e.g., Cu2+) concentration[2].

| Evidence Dimension | Oxidative Degradation Rate |

| Target Compound Data | pH < 4.0: Maximum stability (minimal disulfide formation) |

| Comparator Or Baseline | pH > 4.0: Accelerated oxidation to captopril disulfide |

| Quantified Difference | Critical stability threshold at pH 4.0 |

| Conditions | Aqueous solution, variable pH, trace transition metals present |

Formulation engineers must strictly procure and design buffer systems below pH 4.0, often with EDTA, to prevent rapid loss of the active compound during stock preparation.

Aqueous Solubility for High-Concentration Stock Preparation

Compared to highly lipophilic ACE inhibitors like quinapril or fosinopril, captopril offers exceptional aqueous processability. Captopril achieves a water solubility of 160 mg/mL at 25 °C, and this solubility increases linearly with temperature up to 40 °C, above which it becomes extraordinarily soluble . This allows for the preparation of highly concentrated aqueous stocks without the need for organic co-solvents like DMSO or ethanol.

| Evidence Dimension | Aqueous Solubility at 25 °C |

| Target Compound Data | Captopril: 160 mg/mL |

| Comparator Or Baseline | Lipophilic ACE inhibitors (e.g., fosinopril): Poor aqueous solubility |

| Quantified Difference | Orders of magnitude higher aqueous solubility |

| Conditions | Purified water at 25 °C |

Laboratory managers and formulators can utilize captopril to create ultra-high concentration aqueous solutions, simplifying downstream dilution and eliminating solvent-toxicity artifacts in biological assays.

Direct In Vitro Target Engagement Assays

Because captopril is directly active and does not require enzymatic cleavage, it is the preferred procurement choice for serving as a positive control in cell-free biochemical assays and high-throughput screening of novel ACE inhibitors .

Synthesis of Atomically Precise Gold Nanoclusters

Captopril's unique combination of a reactive thiol group and high water solubility makes it an optimal capping ligand for synthesizing Au25(Capt)18 nanoclusters. These materials exhibit superior thermal stability compared to glutathione-capped equivalents, making them ideal for two-photon imaging and photodynamic therapy research[1].

High-Concentration Aqueous Formulations

The compound's extraordinary water solubility (160 mg/mL at 25 °C) allows process chemists to formulate highly concentrated, solvent-free aqueous stocks. However, these formulations must be strictly buffered below pH 4.0 and combined with chelating agents to prevent rapid oxidation to captopril disulfide .

Purity

Physical Description

Color/Form

Crystals from ethyl acetate/hexane

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.34 (LogP)

log Kow = 0.34

0.6

Odor

Decomposition

Appearance

Melting Point

103-104 °C

106 °C

Storage

UNII

Related CAS

GHS Hazard Statements

H317 (97.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (23.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H360 (62.69%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (34.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Treatment of heart failure

FDA-Approved Indications

Livertox Summary

Drug Classes

Angiotensin-Converting Enzyme Inhibitors

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Captopril is included in the database.

Captopril tablets are indicated for the treatment of hypertension. ... Captopril tablets are effective alone and in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of captopril and thiazides are approximately additive. /Included in US product label/

Captopril tablets are indicated in the treatment of congestive heart failure usually in combination with diuretics and digitalis. The beneficial effect of captopril in heart failure does not require the presence of digitalis, however, most controlled clinical trial experience with captopril has been in patients receiving digitalis, as well as diuretic treatment. /Included in US product label/

For more Therapeutic Uses (Complete) data for Captopril (11 total), please visit the HSDB record page.

Pharmacology

Captopril is a sulfhydryl-containing analog of proline with antihypertensive activity and potential antineoplastic activity. Captopril competitively inhibits angiotensin converting enzyme (ACE), thereby decreasing levels of angiotensin II, increasing plasma renin activity, and decreasing aldosterone secretion. This agent may also inhibit tumor angiogenesis by inhibiting endothelial cell matrix metalloproteinases (MMPs) and endothelial cell migration. Captopril may also exhibit antineoplastic activity independent of effects on tumor angiogenesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

C09 - Agents acting on the renin-angiotensin system

C09A - Ace inhibitors, plain

C09AA - Ace inhibitors, plain

C09AA01 - Captopril

Mechanism of Action

The local role of the renin angiotensin system (RAS) was documented recently beside its conventional systemic functions. Studies showed that the effector angiotensin II (AngII) alters bone health, while inhibition of the angiotensin converting enzyme (ACE-1) preserved these effects. The newly identified Ang1-7 exerts numerous beneficial effects opposing the AngII. Thus, the current study examines the role of Ang1-7 in mediating the osteo-preservative effects of ACEI (captopril) through the G-protein coupled Mas receptor using an ovariectomized (OVX) rat model of osteoporosis. 8 weeks after the surgical procedures, captopril was administered orally (40 mg/kg/day), while the specific Mas receptor blocker (A-779) was delivered at infusion rate of 400 ng/kg/1 min for 6 weeks. Bone metabolic markers were measured in serum and urine. Minerals concentrations were quantified in serum, urine and femoral bones by inductive coupled plasma mass spectroscopy (ICP-MS). Trabecular and cortical morphometry was analyzed in the right distal femurs using micro-CT. Finally, the expressions of RAS peptides, enzymes and receptors along with the receptor activator of NF-kappaB ligand (RANKL) and osteoprotegerin (OPG) were determined femurs heads. OVX animals markedly showed altered bone metabolism and mineralization along with disturbed bone micro-structure. Captopril significantly restored the metabolic bone bio-markers and corrected Ca2+ and P values in urine and bones of estrogen deficient rats. Moreover, the trabecular and cortical morphometric features were repaired by captopril in OVX groups. Captopril also improved the expressions of ACE-2, Ang1-7, Mas and OPG, while abolished OVX-induced up-regulation of ACE-1, AngII, Ang type 1 receptor (AT1R) and RANKL. Inhibition of Ang1-7 cascade by A-779 significantly eradicated captopril protective effects on bone metabolism, mineralization and micro-structure. A-779 also restored OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulated OPG expression and ACE-2/Ang1-7/Mas pathway. In line with the clinical observations of the bone-preservative properties following ACE-1 inhibition, local activation of ACE-2/Ang1-7/Mas signaling and suppressed osteoclastogenesis seem responsible for the osteo-preservative effect of captopril, which could offers a potential therapeutic value in treatment of disabling bone and skeletal muscular diseases.

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Peptidyl-dipeptidases [EC:3.4.15.-]

ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

The drug /captopril/ is metabolized and renally excreted. More than 95% of a dose is excreted renally, both as unchanged (45-50%) drug and as metabolites.

In dogs, approximately 75% of an oral dose is absorbed but food in the GI tract reduces bioavailability by 30-40%. It is distributed to most tissues (not the CNS) and is 40% bound to plasma proteins in dogs.

Approximately 60-75% of an oral dose of captopril is rapidly absorbed from the GI tract in fasting healthy individuals or hypertensive patients. Food may decrease absorption of captopril by up to 25-40%, although there is some evidence that this effect is not clinically important. Following oral administration of a single 100-mg dose of captopril in fasting healthy individuals in one study, average peak blood drug concentrations of 800 ng/mL were attained in 1 hour.

/MILK/ Concentrations of captopril in human milk are approximately one percent of those in maternal blood.

For more Absorption, Distribution and Excretion (Complete) data for Captopril (7 total), please visit the HSDB record page.

Metabolism Metabolites

About half the absorbed dose of captopril is rapidly metabolized, mainly to captopril-cysteine disulfide and the disulfide dimer of captopril. In vitro studies suggest that captopril and its metabolites may undergo reversible interconversions. It has been suggested that the drug may be more extensively metabolized in patients with renal impairment than in patients with normal renal function.

Wikipedia

Drug Warnings

Captopril is generally well tolerated in most patients; however, serious adverse effects (e.g., neutropenia, agranulocytosis, proteinuria, aplastic anemia) have been reported rarely, mainly in patients with renal impairment (especially those with collagen vascular disease). Captopril- induced adverse effects are often alleviated by dosage reduction, occasionally disappear despite continued treatment and without dosage reduction, and are usually reversible following discontinuance of the drug. The most common adverse effects of captopril are rash and loss of taste perception. Adverse effects requiring discontinuance of captopril therapy occur in about 4-12% of patients.

Captopril is contraindicated in patients with known hypersensitivity to the drug or to another angiotension-converting enzyme inhibitor (eg, those who experienced angioedema during therapy with another angiotension-converting enzyme inhibitor).

Patients receiving captopril should be warned not to interrupt or discontinue therapy unless instructed by their physician. Patients with congestive heart failure receiving captopril should be cautioned against rapid increases in physical activity.

For more Drug Warnings (Complete) data for Captopril (32 total), please visit the HSDB record page.

Biological Half Life

A 43 year old patient with mild heart failure attempted suicide by ingesting between 5000 and 7500 mg of captopril. Blood pressure oscillated around 100-120/50-75 mm Hg and pulse rate showed no tendency to accelerate (75-100/min). ... The calculated half-life of captopril was 4.4 hr. ...

The half life of captopril is about 2.8 hours in dogs ... .

The elimination half-life of unchanged captopril appears to be less than 2 hours in patients with normal renal function. The elimination half-life of captopril and its metabolites is correlated with creatinine clearance and increases to about 20-40 hours in patients with creatinine clearances less than 20 mL/minute and as long as 6.5 days in anuric patients.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Tablets should be stored in tighy containers at a temperature not exceeding 30 °C

Interactions

Concomitant oral administration of captopril and antacids may decrease the rate and extent of GI absorption of captopril. Oral administration of a single, 50-mg dose of captopril 15 minutes after an oral dose of an antacid containing magnesium carbonate and aluminum and magnesium hydroxides resulted in a 40-45% decrease in captopril bioavailability, and a delay and decrease in peak serum concentrations of the drug. However, there is some evidence that this potential interaction may not be clinically important, but additional study is necessary.

Neuropathy reportedly developed in 2 patients receiving captopril and cimetidine. However, further documentation of this potential interaction is necessary.

Initiation of captopril therapy has been associated with unexplained hypoglycemia in several diabetic patients whose diabetes had been controlled with insulin or oral antidiabetic agents. Testing in these patients indicated that captopril may increase insulin sensitivity; the mechanism of this effect is not known. The risk of precipitating hypoglycemia should be considered when captopril therapy is initiated in diabetic patients.

For more Interactions (Complete) data for Captopril (22 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Gornowicz-Porowska J, Dmochowski M, Pietkiewicz P, Bowszyc-Dmochowska M.

3: Tang Y, Hu X, Lu X. Captopril, an angiotensin-converting enzyme inhibitor,

Explore Compound Types